molecular formula C10H18O9 B1683425 1,4-D-xylobiose CAS No. 6860-47-5

1,4-D-xylobiose

Cat. No.: B1683425
CAS No.: 6860-47-5
M. Wt: 282.24 g/mol
InChI Key: LGQKSQQRKHFMLI-UHFFFAOYSA-N
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Description

1,4-D-xylobiose is a disaccharide composed of two xylose molecules linked by a β-1,4-glycosidic bond. It is a type of xylo-oligosaccharide, which are oligosaccharides derived from the hydrolysis of xylan, a major component of plant cell walls. This compound is known for its prebiotic properties and potential health benefits, making it a subject of interest in various scientific fields.

Mechanism of Action

Target of Action

Xylobiose, a type of xylooligosaccharide (XOS), interacts with various targets in the body, particularly within the gut microbiota. It has been found to interact with gut proteins, such as xylosidase and xylulokinase . These proteins are present in gut microflora, such as Lactobacillus brevis and Bifidobacterium adolescentis, and play a crucial role in the metabolism of xylose .

Mode of Action

Xylobiose interacts with its targets through a process of enzymatic hydrolysis. The proteins Endo-1,4-beta-xylanase B (XynB) from Lactobacillus brevis and beta-D-xylosidase (Xyl3) from Bifidobacterium adolescentis have been found to bind effectively to xylobiose . The binding energies for XynB and Xyl3 towards xylobiose were found to be -5.96 kcal/mol and -4.2 kcal/mol, respectively . These interactions were stabilized by several hydrogen bonds .

Biochemical Pathways

Xylobiose is involved in the xylan metabolic pathway. Xylan, a major component of lignocellulosic biomass, can be degraded into reducing sugars, including xylose, by a range of xylanolytic enzymes . Among these enzymes, β-xylosidases are crucial as they hydrolyze more glycosidic bonds than any other xylanolytic enzymes . Once xylose is transported into the bacterial cytoplasm and isomerized to D-xylulose, the pentose phosphate pathway (PPP) is the main biochemical pathway for xylose metabolism .

Pharmacokinetics

It’s known that xylobiose is a non-digestible oligosaccharide

Result of Action

The action of xylobiose results in various molecular and cellular effects. For instance, in Arabidopsis, xylobiose treatment significantly triggered the generation of reactive oxygen species (ROS), activated MAPK protein phosphorylation, and induced callose deposition . It also altered cell wall polysaccharide composition and influenced growth hormone levels .

Action Environment

Environmental factors, such as diet and drugs, can influence the composition of the gut microbiota and, consequently, the action of xylobiose . Incorporation of prebiotics like xylobiose into the diet can regulate the microbiota . Furthermore, the production of xylooligosaccharides like xylobiose can be influenced by the properties of the lignocellulosic feedstocks used .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-D-xylobiose can be synthesized through the enzymatic hydrolysis of xylan using xylanase enzymes. The process involves breaking down xylan into its constituent oligosaccharides, including xylobiose. The reaction conditions typically involve maintaining an optimal pH and temperature for the enzyme activity. For instance, xylanase from Aspergillus niger shows optimal activity at pH 6.0 and 45°C .

Industrial Production Methods: Industrial production of xylobiose often involves the use of lignocellulosic biomass such as corncobs, sugarcane residues, and rice straw. The biomass is subjected to enzymatic hydrolysis using xylanase, followed by purification processes such as silica gel column chromatography to isolate xylobiose .

Chemical Reactions Analysis

Types of Reactions: 1,4-D-xylobiose undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

    Hydrolysis: Enzymatic hydrolysis using xylanase to break down xylan into xylobiose.

    Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Major Products:

    Hydrolysis: Produces xylose monomers.

    Oxidation: Can lead to the formation of xylo-oligosaccharides with different degrees of polymerization.

    Reduction: Results in the formation of reduced sugar alcohols.

Comparison with Similar Compounds

Uniqueness of 1,4-D-xylobiose: this compound stands out due to its specific prebiotic properties, stability over a wide pH range, and potential health benefits such as anti-diabetic effects. Its ability to trigger immune responses in plants also adds to its uniqueness .

Properties

IUPAC Name

2-(4,5,6-trihydroxyoxan-3-yl)oxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O9/c11-3-1-18-10(8(15)5(3)12)19-4-2-17-9(16)7(14)6(4)13/h3-16H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQKSQQRKHFMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2COC(C(C2O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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